molecular formula C14H8FN3O3S B2430694 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 307327-11-3

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2430694
CAS No.: 307327-11-3
M. Wt: 317.29
InChI Key: QKGACVITUAPJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This particular compound has garnered interest due to its potential antimicrobial and antifungal properties .

Future Directions

The development of new benzothiazole derivatives with enhanced activity and low toxicity is crucial due to the increasing reports of antimicrobial resistance . Future research could focus on the design and development of novel benzothiazole-based molecules with potential antimicrobial activity.

Chemical Reactions Analysis

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and drug development .

Properties

IUPAC Name

3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGACVITUAPJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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